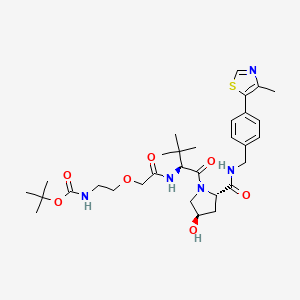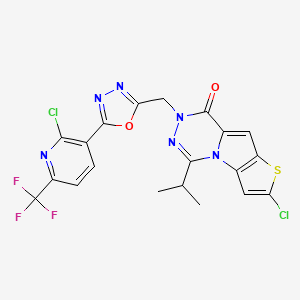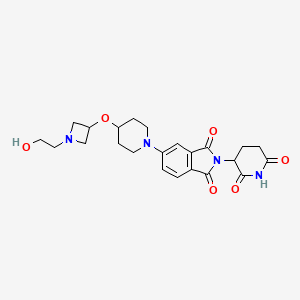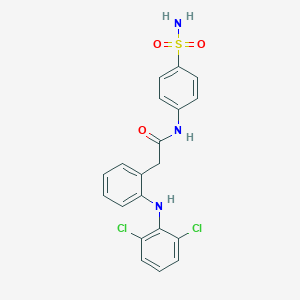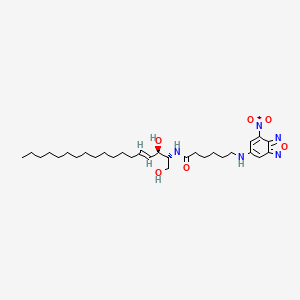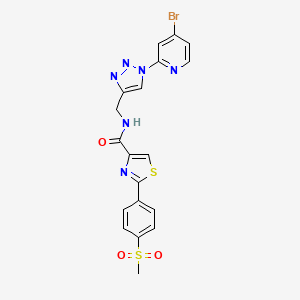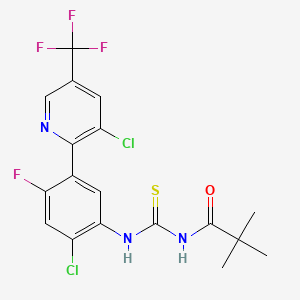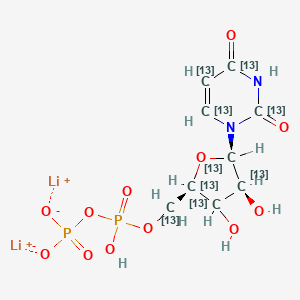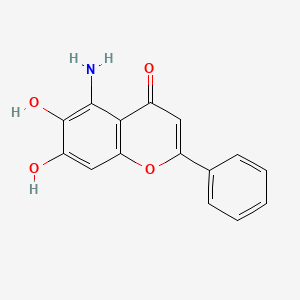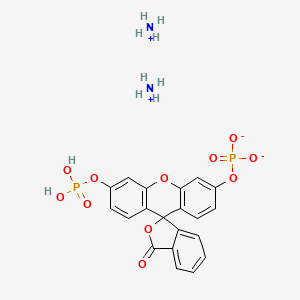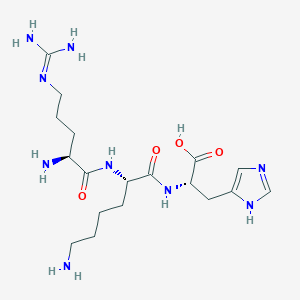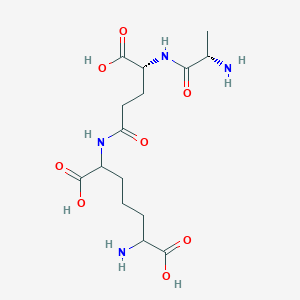
Tubulin polymerization-IN-44
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tubulin polymerization-IN-44 is a chemical compound known for its ability to inhibit the polymerization of tubulin, a protein that is a key component of the microtubule structure within cells. Microtubules play a crucial role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, this compound can disrupt these processes, making it a valuable tool in scientific research and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tubulin polymerization-IN-44 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally includes:
Formation of Intermediate Compounds: This step involves the preparation of key intermediates through reactions such as condensation, cyclization, or substitution.
Final Assembly: The intermediate compounds are then subjected to further reactions, such as coupling or cyclization, to form the final product, this compound.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This typically requires optimization of reaction conditions, use of industrial-grade reagents, and implementation of large-scale purification techniques. The process may also involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Tubulin polymerization-IN-44 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used under controlled conditions.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles under various conditions, including elevated temperatures and the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Applications De Recherche Scientifique
Tubulin polymerization-IN-44 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the mechanisms of tubulin polymerization and the effects of tubulin inhibitors on microtubule dynamics.
Biology: In cell biology, this compound is used to investigate the role of microtubules in cellular processes such as mitosis, intracellular transport, and cell signaling.
Medicine: The compound has potential therapeutic applications in cancer treatment, as it can disrupt cell division in rapidly proliferating cancer cells. It is also used in drug discovery and development to identify new tubulin-targeting agents.
Industry: this compound is used in the development of new materials and technologies that rely on microtubule dynamics, such as nanotechnology and bioengineering.
Mécanisme D'action
Tubulin polymerization-IN-44 exerts its effects by binding to the tubulin protein and inhibiting its ability to polymerize into microtubules. This disruption of microtubule formation affects various cellular processes, including:
Cell Division: By inhibiting microtubule polymerization, the compound prevents the formation of the mitotic spindle, which is essential for chromosome segregation during cell division.
Intracellular Transport: Microtubules serve as tracks for the transport of organelles and vesicles within the cell. Inhibition of tubulin polymerization disrupts this transport system.
Cell Shape and Structure: Microtubules contribute to the maintenance of cell shape and structural integrity. Inhibition of their polymerization can lead to changes in cell morphology and mechanical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Colchicine: A well-known tubulin inhibitor that binds to the colchicine-binding site on tubulin and prevents microtubule polymerization.
Paclitaxel (Taxol): A compound that stabilizes microtubules and prevents their depolymerization, leading to cell cycle arrest.
Vinblastine: Another tubulin inhibitor that binds to tubulin and disrupts microtubule dynamics.
Uniqueness of Tubulin polymerization-IN-44
This compound is unique in its specific binding affinity and mechanism of action compared to other tubulin inhibitors While compounds like colchicine and vinblastine inhibit tubulin polymerization, this compound may have distinct binding sites or interactions that confer unique properties and effects on microtubule dynamics
Propriétés
Formule moléculaire |
C19H15Cl2N3O3S |
|---|---|
Poids moléculaire |
436.3 g/mol |
Nom IUPAC |
6-(3,5-dichlorophenyl)-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C19H15Cl2N3O3S/c1-25-15-6-11(7-16(26-2)17(15)27-3)18-22-19-24(23-18)14(9-28-19)10-4-12(20)8-13(21)5-10/h4-9H,1-3H3 |
Clé InChI |
MONIXNBRVILDNC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=CSC3=N2)C4=CC(=CC(=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


